molecular formula C19H19N3O2S B5107895 N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide

N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide

Cat. No. B5107895
M. Wt: 353.4 g/mol
InChI Key: DEZMNTGAMBFAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide, commonly known as FMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMPP is a synthetic compound that has been primarily used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

FMPP is a potent agonist of the serotonin 5-HT2A receptor and the dopamine D2 receptor. It binds to these receptors and activates intracellular signaling pathways, leading to various physiological and behavioral effects. The exact mechanism of action of FMPP is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of downstream signaling cascades.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that FMPP can modulate the release of various neurotransmitters such as dopamine, serotonin, and noradrenaline. In vivo studies have shown that FMPP can induce hyperactivity, stereotypy, and other behavioral effects in rodents. FMPP has also been shown to have potential applications in the treatment of various psychiatric and neurological disorders such as schizophrenia, depression, and anxiety.

Advantages and Limitations for Lab Experiments

FMPP has several advantages as a pharmacological tool for laboratory experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor and the dopamine D2 receptor, making it useful for studying the mechanisms of action of these receptors. FMPP is also relatively stable and easy to synthesize, making it a cost-effective alternative to other GPCR ligands. However, FMPP also has several limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on FMPP. One potential area of study is the development of more selective and potent FMPP analogs for use as pharmacological tools. Another area of research is the investigation of the role of FMPP in various physiological and pathological conditions, including psychiatric and neurological disorders. Additionally, the potential applications of FMPP in drug discovery and development should be further explored. Overall, FMPP has the potential to be a valuable tool for scientific research and drug development.

Synthesis Methods

The synthesis of FMPP involves the reaction of 2-methyl-6-phenyl-4-pyrimidinethiol with 2-(bromomethyl)-5-(furan-2-yl)-1,3-dioxane in the presence of a base. The reaction yields FMPP as a yellow solid with a melting point of 95-98°C. The purity of FMPP can be confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

FMPP has been used in various scientific research applications due to its potential as a pharmacological tool. It has been used to study the mechanism of action of various G protein-coupled receptors (GPCRs) such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. FMPP has also been used to study the effects of GPCR ligands on intracellular signaling pathways and to investigate the role of GPCRs in various physiological and pathological conditions.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13(19(23)20-12-16-9-6-10-24-16)25-18-11-17(21-14(2)22-18)15-7-4-3-5-8-15/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZMNTGAMBFAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC(C)C(=O)NCC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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